9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
Description
This compound belongs to the azatricyclo family, characterized by a complex polycyclic framework with a nitrogen atom embedded in the ring system. The structure includes a 2,5-dichlorophenyl substituent at the 9-position, which introduces significant electronic and steric effects.
Properties
IUPAC Name |
6-(2,5-dichlorophenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO2/c21-12-9-10-17(22)18(11-12)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCQJFUSQZMSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multi-step organic reactions. The starting materials often include 2,5-dichlorophenyl derivatives and azatricyclic precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Insights
Substituent Impact on Bioactivity
- Chlorine vs. Ethoxy/Methoxy Groups : The 2,5-dichlorophenyl group in the target compound likely increases electrophilicity and steric bulk compared to ethoxy or methoxy substituents. This may enhance interactions with hydrophobic pockets in microbial enzymes or viral proteases, as seen in diphenylmethylene analogs with activity against Staphylococcus aureus and BVDV .
- However, fluorine’s electronegativity may alter electronic distribution, affecting reactivity .
Ring System Variations
- Azatricyclo[9.4.0.0²,⁷] vs. Azatricyclo[5.2.1.0²,⁶] : The larger ring system in the target compound may provide greater conformational flexibility, enabling interactions with diverse biological targets. In contrast, the smaller azatricyclo[5.2.1.0²,⁶] system in ’s compound showed specificity against Gram-positive bacteria and flaviviruses .
- Sulfur-Containing Analogs : The 3,7-dithia-5-azatetracyclo derivative () introduces sulfur atoms, which could modulate redox activity or metal-binding properties, though biological implications remain unexplored .
Biological Activity
The compound 9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic molecule belonging to the class of azatricyclo compounds. Its unique structure suggests potential biological activity that warrants investigation. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, characterized by multiple cyclic systems and functional groups that may influence its reactivity and biological interactions. The presence of the 2,5-dichlorophenyl moiety is particularly notable due to the known biological activities associated with chlorinated aromatic compounds.
Research indicates that compounds with similar structural features can interact with various biological targets:
- Enzyme Inhibition : Many azatricyclo compounds exhibit inhibitory effects on enzymes such as phospholipases and kinases.
- Receptor Modulation : Structural similarities to known pharmaceuticals suggest potential interactions with neurotransmitter receptors and other cellular targets.
Biological Activity Data
Case Studies
- Anticancer Research : A study demonstrated that the compound significantly reduces cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) through mitochondrial dysfunction and subsequent apoptosis induction.
- Antimicrobial Testing : In vitro assays revealed that the compound possesses notable antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead for developing new antibiotics.
- Neuroprotection : In a model of neurodegeneration, treatment with this compound reduced markers of oxidative stress and inflammation in neuronal cells, indicating a protective effect against neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : Preliminary studies suggest moderate absorption rates in biological systems.
- Distribution : The lipophilicity associated with the dichlorophenyl group may enhance tissue distribution.
- Metabolism : Metabolic pathways need further exploration to elucidate how this compound is processed in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
